molecular formula C16H15BrN2OS B11511529 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11511529
M. Wt: 363.3 g/mol
InChI Key: ILZZQGCRDLYRLX-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide belongs to the class of 3-alkylindoles . These compounds feature an indole moiety with an alkyl chain at the 3-position . Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .

Preparation Methods

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could lead to the formation of indole derivatives with different oxidation states.

    Substitution: Substituents on the indole ring can be modified using nucleophilic or electrophilic substitution reactions.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

Common reagents and conditions will depend on the specific synthetic route chosen. Major products formed from these reactions will vary accordingly.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide’s applications span several fields:

    Medicine: Investigate its potential as an anticancer agent or for treating other diseases.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Industry: Assess its industrial applications, such as in materials science or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action remains speculative without specific studies. Researchers would need to investigate its molecular targets and pathways to understand how it exerts its effects.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers can explore related indole derivatives. Some similar compounds include:

Properties

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15BrN2OS/c1-10-12(13-9-11(17)4-5-14(13)19-10)6-7-18-16(20)15-3-2-8-21-15/h2-5,8-9,19H,6-7H2,1H3,(H,18,20)

InChI Key

ILZZQGCRDLYRLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC=CS3

Origin of Product

United States

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